2-chloro-N-{2-[(4-cyclopropaneamidophenyl)formamido]ethyl}-6-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-{2-[(4-cyclopropaneamidophenyl)formamido]ethyl}-6-fluorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chloro group, a fluorobenzamide moiety, and a cyclopropaneamidophenyl group. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[(4-cyclopropaneamidophenyl)formamido]ethyl}-6-fluorobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Fluorobenzamide Core: The initial step involves the synthesis of the 6-fluorobenzamide core through a nucleophilic substitution reaction, where a fluorine atom is introduced into the benzamide ring.
Introduction of the Chloro Group: The chloro group is then introduced via a chlorination reaction, often using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Cyclopropaneamidophenyl Group: The final step involves the coupling of the cyclopropaneamidophenyl group to the fluorobenzamide core through an amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-[(4-cyclopropaneamidophenyl)formamido]ethyl}-6-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chloro and fluoro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
2-chloro-N-{2-[(4-cyclopropaneamidophenyl)formamido]ethyl}-6-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[(4-cyclopropaneamidophenyl)formamido]ethyl}-6-fluorobenzamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-{2-[(4-cyclopropaneamidophenyl)formamido]ethyl}-4-fluorobenzamide: Similar structure but with a different position of the fluorine atom.
2-chloro-N-{2-[(4-cyclopropaneamidophenyl)formamido]ethyl}-6-bromobenzamide: Similar structure but with a bromine atom instead of fluorine.
2-chloro-N-{2-[(4-cyclopropaneamidophenyl)formamido]ethyl}-6-iodobenzamide: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The uniqueness of 2-chloro-N-{2-[(4-cyclopropaneamidophenyl)formamido]ethyl}-6-fluorobenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro groups, along with the cyclopropaneamidophenyl moiety, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-N-[2-[[4-(cyclopropanecarbonylamino)benzoyl]amino]ethyl]-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O3/c21-15-2-1-3-16(22)17(15)20(28)24-11-10-23-18(26)12-6-8-14(9-7-12)25-19(27)13-4-5-13/h1-3,6-9,13H,4-5,10-11H2,(H,23,26)(H,24,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBVUXFUSMDJGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.